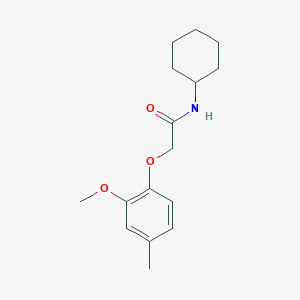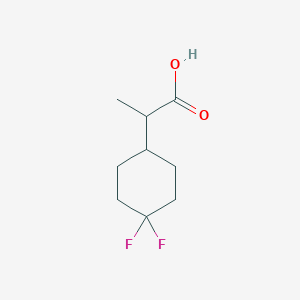
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research. This compound belongs to the family of isoxazole derivatives, which are known for their wide spectrum of biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is practically simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity .
Industrial Production Methods: Industrial production methods for N-substituted ureas often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economy and ease of execution, providing little consideration for environmental impacts . there is a growing emphasis on developing resource-efficient and environment-friendly synthetic processes for manufacturing these compounds .
化学反应分析
Types of Reactions: Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The isoxazole ring in the compound imparts different activities depending on the substitution of various groups .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- depend on the specific reaction conditions and reagents used . These products often exhibit diverse biological activities and therapeutic potential .
科学研究应用
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds with promising biological activities . In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it has applications in the industrial sector, particularly in the development of new synthetic strategies and designing of new isoxazole derivatives .
作用机制
The mechanism of action of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit the phosphorylation of FLT3, leading to complete tumor regression in certain cancer models . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
相似化合物的比较
Similar Compounds: Similar compounds to Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- include other isoxazole derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea . These compounds share a common isoxazole ring structure and exhibit diverse biological activities .
Uniqueness: The uniqueness of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential . This compound’s unique structure allows for the development of new synthetic strategies and the design of new derivatives with promising biological activities .
属性
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55807-64-2 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)
![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)
![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)



![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)

![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)

